molecular formula C28H31F3N4O5 B1662585 Ro 26-4550 trifluoroacetate CAS No. 1217448-66-2

Ro 26-4550 trifluoroacetate

Cat. No.: B1662585
CAS No.: 1217448-66-2
M. Wt: 560.6 g/mol
InChI Key: BVMWPONRCOSTMK-RFPXDPOKSA-N
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Description

Ro 26-4550 trifluoroacetate is a small-molecule inhibitor known for its ability to prevent the binding of interleukin-2 (IL-2) to its receptor (IL-2R α-subunit).

Preparation Methods

The synthesis of Ro 26-4550 trifluoroacetate involves multiple steps, including the formation of key intermediates and the final trifluoroacetate salt. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ro 26-4550 trifluoroacetate undergoes various chemical reactions, including:

Mechanism of Action

Ro 26-4550 trifluoroacetate exerts its effects by competitively inhibiting the binding of IL-2 to its receptor (IL-2R α-subunit). This inhibition prevents the activation of T cells, which are essential for immune responses. The compound binds to the same site on IL-2 as the receptor, effectively blocking the interaction .

Comparison with Similar Compounds

Ro 26-4550 trifluoroacetate is unique due to its specific inhibition of IL-2 binding. Similar compounds include:

This compound stands out due to its high specificity and reversible inhibition, making it a valuable tool in immunological research.

Biological Activity

Ro 26-4550 trifluoroacetate is a small molecule known for its role as a competitive reversible inhibitor of interleukin-2 (IL-2) binding to its receptor, specifically targeting the IL-2 receptor alpha subunit (IL-2Rα). This compound has garnered attention in immunology and hematology due to its potential applications in enhancing hematopoietic stem cell (HSC) expansion and modulating immune responses.

  • Chemical Name : N-[[(3 R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate
  • CAS Number : 1217448-66-2
  • Molecular Weight : 560.57 g/mol
  • IC50 : 3 μM (inhibition of IL-2 interaction with IL-2Rα) .

Ro 26-4550 functions by competing with IL-2 for binding to IL-2Rα, which is critical for T-cell activation and proliferation. The inhibition of this interaction can lead to significant biological effects, including:

  • Inhibition of T-cell Proliferation : By blocking IL-2 from binding to its receptor, Ro 26-4550 can suppress T-cell growth, which is beneficial in conditions where immune modulation is required.
  • Induction of HSC Expansion : Studies have shown that treatment with Ro 26-4550 promotes the ex vivo expansion of HSCs, enhancing their self-renewal capacity and reducing apoptosis .

Hematopoietic Stem Cell Expansion

Research indicates that Ro 26-4550 significantly enhances the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs). Key findings include:

  • Cell Cycle Induction : Ro treatment induced HSPCs to enter the cell cycle, leading to increased proliferation rates .
  • Maintenance of Self-Renewal : The compound helped maintain the self-renewal ability of HSPCs while minimizing apoptotic activity .

Case Studies

  • Xenotransplantation Studies : In experiments involving immunodeficient mice, human CD34+ cells expanded using Ro 26-4550 demonstrated efficient multi-lineage reconstitution capabilities. This suggests potential therapeutic applications in regenerative medicine and transplantation .
  • Fibroblast Proliferation : Ro 26-4550 has also been shown to enhance fibroblast proliferation, indicating its broader implications in tissue engineering and wound healing .

Comparative Analysis of Biological Activity

CompoundMechanism of ActionIC50 (μM)Application Area
This compoundInhibits IL-2/IL-2Rα interaction3Immunology, Hematology
AS1949490Induces fibroblast expansionNot specifiedTissue Engineering
SKF96365Enhances cell cycle progressionNot specifiedStem Cell Research

Properties

IUPAC Name

methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3.C2HF3O2/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19;3-2(4,5)1(6)7/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31);(H,6,7)/t22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMWPONRCOSTMK-RFPXDPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587904
Record name Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217448-66-2, 193744-04-6
Record name L-Phenylalanine, N-[2-[(3R)-1-(aminoiminomethyl)-3-piperidinyl]acetyl]-4-(2-phenylethynyl)-, methyl ester, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217448-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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